molecular formula C11H15BFNO3 B1395822 (5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid CAS No. 1292755-44-2

(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid

Cat. No. B1395822
CAS RN: 1292755-44-2
M. Wt: 239.05 g/mol
InChI Key: QKWPZMOTDLWIGN-UHFFFAOYSA-N
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Description

“(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid” is a boronic acid derivative. It has a molecular formula of C11H15BFNO3 and an average mass of 239.051 Da .


Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of reagents like phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Protodeboronation of alkyl boronic esters is not well developed, but a radical approach has been reported for 1°, 2°, and 3° alkyl boronic esters . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .


Molecular Structure Analysis

The molecular structure of “(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid” consists of a phenyl ring substituted with a fluorine atom and a morpholinomethyl group. The boronic acid moiety is attached to the carbon atom bearing the morpholinomethyl group .


Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. They are often used in Suzuki-Miyaura coupling reactions . Protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation . The susceptibility of boronic pinacol esters to hydrolysis at physiological pH has also been studied .

Scientific Research Applications

Sensing Applications

Boronic acids interact with diols and Lewis bases like fluoride or cyanide, which can be utilized in various sensing applications, both homogeneous assays and heterogeneous detection .

Polymer Electrolytes

Phenylboronic catechol esters, which may be derived from similar compounds, show promise as anion receptors for polymer electrolytes .

Hydrolysis Studies

The hydrolysis behavior of phenylboronic pinacol esters, related to this compound, is influenced by substituents in the aromatic ring and pH levels, which is significant at physiological pH .

Safety And Hazards

Boronic acids can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are harmful if swallowed . Therefore, appropriate safety measures should be taken while handling them.

properties

IUPAC Name

[5-fluoro-2-(morpholin-4-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c13-10-2-1-9(11(7-10)12(15)16)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWPZMOTDLWIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)CN2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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